tanariflavanone C
Description
Structure
3D Structure
Properties
Molecular Formula |
C30H36O7 |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
(2S)-2-[2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,4-dihydroxyphenyl]-5,7-dihydroxy-6-(2-hydroxy-3-methylbut-3-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C30H36O7/c1-16(2)7-6-8-18(5)9-10-20-19(11-12-22(31)29(20)35)26-15-25(34)28-27(37-26)14-24(33)21(30(28)36)13-23(32)17(3)4/h7,9,11-12,14,23,26,31-33,35-36H,3,6,8,10,13,15H2,1-2,4-5H3/b18-9+/t23?,26-/m0/s1 |
InChI Key |
YMILJRPIVTZKTL-OCFJWBBSSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C=CC(=C1O)O)[C@@H]2CC(=O)C3=C(O2)C=C(C(=C3O)CC(C(=C)C)O)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=CC(=C1O)O)C2CC(=O)C3=C(O2)C=C(C(=C3O)CC(C(=C)C)O)O)C)C |
Synonyms |
tanariflavanone C |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Tanariflavanone C
Botanical Sourcing and Distribution of Macaranga tanarius
Macaranga tanarius, a member of the Euphorbiaceae family, is the primary natural source of Tanariflavanone C. researchgate.netthaiscience.info Understanding the plant's habitat and which parts contain the highest concentration of the compound is crucial for its extraction.
Geographical Habitats and Ecological Relevance of the Plant Source
Macaranga tanarius, commonly known as the parasol leaf tree, boasts a wide geographical distribution across Southeast Asia, Oceania, and parts of Africa. prota4u.orgcabidigitallibrary.orgbotanicohub.com Its native range extends from the Andaman and Nicobar Islands, through Indo-China, southern China, Taiwan, and the Ryukyu Islands, covering the entirety of Malesia, and reaching northern and eastern Australia and Melanesia. prota4u.org This species is particularly common in mainland Southeast Asia, including southern Thailand and Peninsular Malaysia, as well as on numerous islands such as Sumatra, Borneo, and the Philippines. prota4u.org
Ecologically, Macaranga tanarius is a quintessential pioneer species, often being one of the first plants to colonize disturbed areas, such as logged forests and cleared rainforests. cabidigitallibrary.orgworldspecies.org It thrives in secondary forests, thickets, and even in coastal and village groves. prota4u.orgcabidigitallibrary.org The plant demonstrates adaptability to various soil types, including clayey, loamy, and sandy soils, and is typically found in lowland regions, although it can grow at altitudes up to 1500 meters in Java. prota4u.org Its rapid growth in sterile land helps to fertilize the soil, playing a significant role in forest regeneration. acs.org
Specific Plant Parts Utilized for Compound Extraction
Research has shown that various parts of the Macaranga tanarius plant contain a wealth of phytochemicals. However, the leaves are most frequently cited as the primary source for the isolation of flavonoids, including this compound. researchgate.netthaiscience.infoacs.orgresearchgate.netacs.orgresearchgate.netresearchgate.net Studies have successfully isolated this compound and other related flavonoids from both fresh and fallen leaves of the plant. thaiscience.inforesearchgate.netnih.gov While other parts like the bark, stems, roots, and fruits also contain valuable compounds, the leaves are the most utilized for the extraction of this specific flavanone (B1672756). japsonline.comnih.govstuartxchange.org
Extraction and Purification Techniques Employed in Natural Product Isolation
The journey from the plant material to the pure this compound involves sophisticated extraction and separation methods common in natural product chemistry.
Solvent-Based Extraction Approaches
The initial step in isolating this compound involves extracting the raw plant material with a suitable solvent. A common method is the maceration of air-dried and powdered leaves. researchgate.net Methanol is a frequently used solvent for the initial extraction. acs.orgui.ac.id Following the initial extraction, the crude extract is often partitioned with a series of solvents of increasing polarity, such as n-hexane and ethyl acetate (B1210297), to separate compounds based on their solubility. acs.org The ethyl acetate soluble fraction is often where flavonoids like this compound are concentrated. researchgate.netresearchgate.net In some procedures, chloroform (B151607) is also used as an extraction solvent. thaiscience.info
Chromatographic Separation Methodologies for Compound Isolation
Following solvent extraction, chromatographic techniques are indispensable for the separation and purification of individual compounds from the complex mixture.
Column chromatography is a fundamental and widely used technique for isolating natural products like this compound. researchgate.netlongdom.orgcolumn-chromatography.comslideshare.net This method relies on the differential adsorption of compounds onto a solid stationary phase (like silica (B1680970) gel) as a liquid mobile phase moves through the column. longdom.org
In the isolation of this compound and other flavonoids from Macaranga tanarius, the concentrated extract is loaded onto a silica gel column. thaiscience.infoui.ac.id A gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing in polarity by adding solvents like chloroform and methanol, is passed through the column. thaiscience.info This gradient elution allows for the separation of compounds based on their polarity. Fractions are collected sequentially and analyzed, often using thin-layer chromatography (TLC), to identify those containing the desired compound. researchgate.net For further purification, reversed-phase column chromatography using a C18 silica gel may also be employed. thaiscience.info This meticulous process is essential to obtain pure this compound for structural elucidation and bioactivity studies. column-chromatography.comchromatographyonline.com
Structural Elucidation and Stereochemical Analysis of Tanariflavanone C
Spectroscopic Techniques for Structural Characterization
The structural framework of tanariflavanone C was pieced together using a suite of powerful spectroscopic methods. Each technique provided unique and complementary information, leading to the unambiguous assignment of its planar structure and absolute stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in elucidating the planar structure of this compound. thaiscience.infosilae.it By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom was obtained. numberanalytics.com
One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, provided the initial and fundamental data for the structural analysis of this compound. thaiscience.infosilae.itresearchgate.net The ¹H NMR spectrum revealed the presence and integration of different types of protons, while the ¹³C NMR spectrum indicated the total number of carbon atoms and their chemical nature (e.g., methyl, methylene, methine, quaternary, carbonyl). researchgate.net
The ¹³C NMR spectrum of this compound showed 25 distinct carbon signals, which, in conjunction with other data, suggested its molecular formula. thaiscience.info
Interactive Data Table: ¹H and ¹³C NMR Data for this compound thaiscience.info
| Position | δC (ppm) | δH (ppm) (J in Hz) |
| 2 | 79.5 | 5.40 (dd, J = 12.8, 2.8 Hz) |
| 3 | 43.4 | 3.10 (dd, J = 17.2, 12.8 Hz), 2.80 (dd, J = 17.2, 2.8 Hz) |
| 4 | 196.8 | |
| 5 | 162.8 | |
| 6 | 108.0 | |
| 7 | 165.2 | |
| 8 | 95.8 | 6.05 (s) |
| 9 | 161.9 | |
| 10 | 102.7 | |
| 1' | 114.7 | |
| 2' | 157.9 | |
| 3' | 103.8 | 6.45 (d, J = 2.2 Hz) |
| 4' | 158.5 | |
| 5' | 108.2 | 6.35 (d, J = 2.2 Hz) |
| 6' | 130.8 | 7.20 (s) |
| 1'' | 21.6 | 3.25 (d, J = 7.2 Hz) |
| 2'' | 122.0 | 5.20 (t, J = 7.2 Hz) |
| 3'' | 131.5 | |
| 4'' | 25.7 | 1.75 (s) |
| 5'' | 17.8 | 1.65 (s) |
| 1''' | 78.2 | |
| 2''' | 147.2 | 4.90 (s), 4.60 (s) |
| 3''' | 112.5 | |
| 4''' | 22.5 | 1.45 (s) |
| 5-OH | 12.0 (s) |
Note: Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). The assignments are based on 1D and 2D NMR data.
To establish the connectivity between protons and carbons, a series of two-dimensional NMR experiments were conducted. thaiscience.info
COSY (Correlation Spectroscopy): This experiment identified proton-proton couplings, helping to piece together adjacent proton networks within the molecule.
HMQC (Heteronuclear Multiple Quantum Coherence): This spectrum correlated directly bonded proton and carbon atoms, allowing for the assignment of carbons bearing protons.
HMBC (Heteronuclear Multiple Bond Correlation): This was crucial for establishing long-range correlations between protons and carbons (typically over two to three bonds). For instance, HMBC correlations were used to confirm the placement of a 2-hydroxy-3-methylbut-3-enyl group on ring A at the C-6 position. thaiscience.info The complete assignment of all proton and carbon chemical shifts was achieved through the combined application of these 2D NMR experiments. thaiscience.info
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. numberanalytics.comresearchgate.net For this compound, High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) was utilized in the negative ion mode. This analysis showed a [M - H]⁻ ion, which provided the exact molecular mass and allowed for the determination of the molecular formula. thaiscience.info
This compound Mass Spectrometry Data thaiscience.info
| Technique | Ion Mode | Observed m/z | Deduced Molecular Formula |
| HRFABMS | Negative | [M - H]⁻ | C₂₅H₂₆O₆ |
This information is vital for confirming the molecular formula derived from NMR data and provides a definitive piece of the structural puzzle. researchgate.net
While NMR and MS are excellent for determining the planar structure, they often cannot distinguish between enantiomers (mirror-image isomers). Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org This technique is particularly useful for determining the absolute stereochemistry of chiral centers in natural products like flavanones. nih.gov
For this compound, the absolute stereochemistry at the C-2 position was established as S. This assignment was based on the observation of a positive Cotton effect at 333 nm and a negative Cotton effect at 297 nm in its circular dichroism spectrum. thaiscience.info This specific pattern is characteristic of flavanones with an S configuration at the C-2 chiral center.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Planar Structure Determination
Challenges in Structural Elucidation of Complex Natural Products
The structural elucidation of natural products is often fraught with challenges. nih.gov These molecules can possess intricate and novel skeletons, multiple stereocenters, and be present in only minute quantities, making their isolation and characterization difficult. numberanalytics.com
One of the primary challenges is the sheer complexity of the molecular structures. numberanalytics.com Natural products can have numerous functional groups and stereocenters, requiring a comprehensive and integrated application of various spectroscopic techniques to solve. numberanalytics.com In the case of flavonoids like this compound, the presence of multiple aromatic rings and various substituents can lead to overlapping signals in NMR spectra, complicating their interpretation.
Another significant hurdle is determining the absolute configuration of stereocenters. While X-ray crystallography is considered the definitive method, obtaining suitable crystals of complex natural products can be a major bottleneck. nih.gov This makes chiroptical methods like CD spectroscopy indispensable, although the interpretation of CD spectra can sometimes be complex and may require comparison with known compounds or theoretical calculations. nih.gov
Furthermore, the low abundance of many novel natural products in their source organisms presents a practical challenge. numberanalytics.com Obtaining sufficient pure material for a full suite of spectroscopic analyses (especially ¹³C NMR, which is less sensitive than ¹H NMR) can be a painstaking process. The isolation of this compound from the leaves of Macaranga tanarius likely required extensive chromatographic separation to yield a pure sample for analysis. researchgate.net
Investigation of Biological Activities and Pharmacological Potential
Antioxidant Activity Investigations
The antioxidant properties of flavonoids are a cornerstone of their therapeutic potential, attributed to their ability to scavenge free radicals and protect cells from oxidative damage.
The antioxidant capacity of tanariflavanone C has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. thaiscience.info This common in vitro method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. core.ac.uk The activity is quantified by the decrease in absorbance of the DPPH solution, which changes from deep violet to yellow. jst.go.jpcore.ac.uk The efficiency of a compound is often expressed as an IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.
In a study evaluating compounds from the leaves of Macaranga tanarius, this compound demonstrated radical scavenging properties against the DPPH radical with a reported IC50 value of 33 μM. This indicates its capacity to function as a free-radical scavenger in a chemical-based assay.
Table 1: In Vitro Antioxidant Activity of this compound
| Compound | Assay | Result (IC50) | Source |
|---|
IC50: Half-maximal inhibitory concentration.
Cell-based antioxidant assays, such as the Cellular Antioxidant Activity (CAA) assay, are considered more biologically relevant than purely chemical assays because they account for cellular uptake, metabolism, and localization of the compound. researchgate.netmdpi.com These assays typically use a probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent when oxidized by intracellular reactive oxygen species (ROS). mdpi.com An effective antioxidant will reduce the fluorescence signal by scavenging these ROS. utm.my
Based on available scientific literature, this compound has not yet been specifically evaluated in cell-based antioxidant activity studies. Research on other prenylated flavonoids suggests that the position and type of the prenyl group can significantly influence intercellular antioxidant activity. researchgate.net Future investigations using assays like the CAA could provide crucial insights into the bioavailability and efficacy of this compound as an antioxidant within a cellular environment.
Anti-Inflammatory Properties Research
Chronic inflammation is implicated in numerous diseases, and natural compounds are frequently investigated for their ability to modulate inflammatory pathways.
Key enzymes and transcription factors in the inflammatory cascade, such as cyclooxygenase (COX) enzymes and nuclear factor-kappa B (NF-κB), are common targets for anti-inflammatory drugs. nih.govbrieflands.com The COX-2 isozyme is particularly relevant as it is inducibly expressed at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins. nih.govtg.org.au The NF-κB pathway is a central regulator of gene expression for many pro-inflammatory mediators, including cytokines and COX-2. nih.govjst.go.jp
The primary study that isolated this compound evaluated its inhibitory activity against a cyclooxygenase-2 test system. thaiscience.info This indicates that its anti-inflammatory potential was assessed specifically through its ability to target this key inflammatory enzyme. However, the specific IC50 value or percentage of inhibition was not detailed in the available literature. Research on other flavonoids has shown they can suppress NF-κB activation, which in turn downregulates the expression of inflammatory genes like iNOS and COX-2. nih.govnih.gov
Table 2: Investigated Anti-Inflammatory Target for this compound
| Compound | Target Pathway/Enzyme | Result | Source |
|---|
To assess the anti-inflammatory effects of compounds at a cellular level, in vitro models such as macrophage cell lines (e.g., RAW 264.7) are widely used. mdpi.comnih.gov These cells can be stimulated with agents like lipopolysaccharide (LPS), an endotoxin (B1171834) from Gram-negative bacteria, to induce an inflammatory response. jst.go.jpsemanticscholar.org This response includes the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like TNF-α and various interleukins, primarily through the activation of the NF-κB pathway. nih.govsemanticscholar.org The ability of a test compound to reduce the levels of these inflammatory mediators indicates its anti-inflammatory activity.
A review of the current scientific literature indicates that this compound has not been specifically tested in in vitro cellular models like LPS-stimulated RAW 264.7 macrophages. Such studies on related prenylated flavonoids have demonstrated significant, dose-dependent inhibition of NO and pro-inflammatory cytokine production, often linked to the suppression of NF-κB and other signaling pathways like JNK/AP-1. jst.go.jpnih.govsemanticscholar.org Applying these models to this compound would be a logical next step to validate the findings from enzyme-based assays and to elucidate its cellular mechanism of action.
Antiproliferative and Cytotoxic Activity Studies
The investigation of natural products for their potential to inhibit cancer cell growth is a significant area of pharmacological research. Cytotoxicity assays measure a compound's ability to kill cancer cells, with results often reported as an IC50 value, the concentration that inhibits the proliferation of 50% of the cells. nih.gov
Research has shown that this compound, along with related compounds isolated from Macaranga tanarius, was evaluated for its cytotoxic properties. unmul.ac.id Specifically, this compound was reported to exhibit cytotoxic activity against several human cancer cell lines. unmul.ac.id These findings highlight its potential as an antiproliferative agent, although the precise potency (IC50 values) against these specific cell lines is not specified in the available literature.
Table 3: Antiproliferative and Cytotoxic Activity of this compound
| Compound | Cell Line | Activity | Result (IC50) | Source |
|---|---|---|---|---|
| This compound | Human oral carcinoma | Cytotoxic | Not specified in available literature | Phommart et al., 2005 |
| This compound | Human breast cancer | Cytotoxic | Not specified in available literature | Phommart et al., 2005 |
Assessment in Cancer Cell Lines
This compound has been identified as a compound with potential cytotoxic effects against various cancer cell lines. Research involving extracts from the leaves of Macaranga tanarius, which contain this compound, has demonstrated notable activity. Specifically, studies have reported that this compound, along with related flavonoids like tanariflavanone D and nymphaeol A, exhibits cytotoxicity against human oral carcinoma, human breast cancer, and human small cell lung cancer cell lines. unmul.ac.id This suggests a broad potential for this compound as an anticancer agent. Further investigation has pointed towards the ability of such flavonoids to target and eliminate cancer-initiating cells within carcinoma cell lines, which could have significant clinical implications. researchgate.net
The activity of plant extracts containing these compounds was found to be most potent from the leaves when compared to the wood and bark of the same plants. unmul.ac.id While these initial screenings are promising, they form the basis for more detailed mechanistic studies.
Cancer Cell Lines Assessed with this compound or Related Extracts
| Cell Line Type | Description | Observed Effect of this compound / Source Extract |
|---|---|---|
| Human Oral Carcinoma | Cancer affecting the tissues of the oral cavity. | Cytotoxicity observed unmul.ac.id |
| Human Breast Cancer (e.g., MCF-7) | A common type of cancer originating from the breast tissue. unmul.ac.idnih.gov | Cytotoxicity observed unmul.ac.id |
| Human Small Cell Lung Cancer | An aggressive form of lung cancer. | Cytotoxicity observed unmul.ac.id |
Cell Cycle Modulation and Apoptosis Induction
The cytotoxic activity of anticancer compounds is often linked to their ability to interfere with the cell cycle and induce programmed cell death, or apoptosis. nih.govnih.gov While this compound has demonstrated cytotoxicity, specific studies detailing its precise impact on cell cycle checkpoints and apoptotic pathways are not extensively documented in the available literature. However, the general mechanism for many cytotoxic flavonoids involves these processes.
Apoptosis is a crucial pathway for eliminating damaged or cancerous cells. nih.gov Many therapeutic agents function by activating apoptotic signals. nih.gov Key proteins involved in this regulation include the p53 tumor suppressor, the Bcl-2 family of proteins, and cyclin-dependent kinases (Cdks), which also play a central role in cell cycle progression. nih.govnih.gov It is plausible that this compound exerts its effects by modulating these or similar pathways, leading to cell cycle arrest and subsequent apoptosis in cancer cells. The loss of normal cell cycle control is a hallmark of cancer, and targeting this vulnerability is a key therapeutic strategy. mdpi.comoncotarget.com
Anti-Infective Potentials (excluding clinical trials)
Flavonoids as a chemical class are widely recognized for their antimicrobial properties against a range of pathogenic microorganisms. researchgate.netnih.gov this compound, being a flavonoid, is noted within the context of compounds possessing potential antimicrobial activity. scribd.com Plant extracts containing flavonoids are frequently tested for their efficacy against both Gram-positive and Gram-negative bacteria. scielo.sa.cr
Studies on various plant-derived compounds have demonstrated activity against common pathogens. The evaluation of such natural products provides a basis for discovering new antimicrobial agents.
Examples of Pathogenic Microorganisms Investigated in Antimicrobial Studies of Plant-Derived Compounds
| Microorganism | Gram Stain | Common Association |
|---|---|---|
| Staphylococcus aureus | Positive | Skin infections, nosocomial infections ms-editions.clsemanticscholar.org |
| Bacillus cereus | Positive | Foodborne illness scielo.sa.cr |
| Escherichia coli | Negative | Gastrointestinal infections scielo.sa.crms-editions.cl |
| Pseudomonas aeruginosa | Negative | Opportunistic infections, particularly in hospital settings ms-editions.clsemanticscholar.org |
| Klebsiella pneumoniae | Negative | Pneumonia and other nosocomial infections semanticscholar.org |
| Mycobacterium smegmatis | N/A (Acid-fast) | Used as a model for studying other mycobacteria researchgate.net |
Molecular docking is a computational technique used to predict how a small molecule, such as this compound, might bind to a specific protein target. rsc.org In the context of malaria, this method is used to identify potential inhibitors of essential parasite enzymes. d-nb.infomdpi.com One such critical enzyme is Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS), a key target for antimalarial drugs. rsc.orgabap.co.in
A molecular docking study was conducted on several flavonoid compounds isolated from Macaranga tanarius, the same plant source as this compound, to evaluate their potential as antimalarial agents against the PfDHFR-TS enzyme. abap.co.in In this study, a related compound, tanariflavanone D, demonstrated a significant binding affinity with a free binding energy (ΔG) of -9.44 kcal/mol. abap.co.in This value was lower (indicating a potentially stronger interaction) than that of the control compound, pyrimethamine (B1678524) (ΔG of -7.04 kcal/mol), a known antimalarial drug. abap.co.in The analysis showed that tanariflavanone D formed stable hydrogen bond interactions with key amino acid residues in the enzyme's active site, including Arg122, Ile164, and Ser111. abap.co.in These computational findings suggest that flavonoids from Macaranga tanarius, including by extension this compound, are promising candidates for further investigation as inhibitors of P. falciparum enzymes. abap.co.in
Phytotoxic and Allelopathic Activities
Allelopathy refers to the phenomenon where one plant influences the growth of another by releasing chemical compounds, known as allelochemicals, into the environment. frontiersin.orgmdpi.com These compounds can have inhibitory (phytotoxic) or stimulatory effects on the germination and development of neighboring plants. frontiersin.orgresearchgate.net Flavonoids are a major class of secondary metabolites often implicated in these interactions. embrapa.br
The allelopathic potential of a plant extract is typically assessed through bioassays that measure its effect on the seed germination and seedling growth of target species. embrapa.brmdpi.com A significant reduction in these parameters indicates phytotoxic activity. mdpi.com While specific studies focusing solely on the allelopathic properties of this compound are limited, its chemical nature as a flavonoid places it within a group of compounds known to possess such activities. embrapa.br The release of these substances from plant litter or roots can play a significant role in structuring plant communities and has potential applications in agriculture for the development of natural herbicides. mdpi.commdpi.com
Other Reported Biological Activities in Related Flavonoids
This compound belongs to the flavanone (B1672756) subclass of flavonoids, a large family of plant secondary metabolites renowned for a wide spectrum of biological activities. researchgate.netnih.gov Research on various flavonoids has established their potential health benefits, which are often attributed to their chemical structure. nih.gov
Beyond the anticancer and anti-infective properties, flavonoids are widely studied for:
Antioxidant Activity : Many flavonoids are potent antioxidants, capable of scavenging free radicals and chelating metals, which helps protect cells from oxidative stress. researchgate.netontosight.ai
Anti-inflammatory Effects : Flavonoids can modulate inflammatory pathways, making them beneficial in conditions characterized by inflammation. nih.govontosight.ai
Antiviral and Anti-allergic Properties : Pharmacological studies have shown that certain flavonoids exhibit antiviral and anti-allergic effects. researchgate.netresearchgate.net
Cardiovascular Protection : Some flavonoids are known to improve cardiovascular health, in part by enhancing capillary resistance. nih.gov
The closely related compound, tanariflavanone D, has also been noted for its potential antioxidant, anti-inflammatory, and anticancer properties, reinforcing the therapeutic interest in this specific group of flavanones. ontosight.ai
Mechanistic Insights into Tanariflavanone C S Biological Actions
Enzyme Inhibition Studies
The biological activity of a compound is often linked to its ability to inhibit specific enzymes. Research into tanariflavanone C has explored its effects on several enzymatic and related processes.
In a study by Phommart et al., this compound was evaluated for its inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. The results indicated that this compound was inactive in the COX-2 cell assay system. thaiscience.info The same study also investigated its cytotoxic effects against various human cancer cell lines (KB, BC, NCI-H187) and found it to be inactive. thaiscience.info
However, the compound did demonstrate notable antioxidant activity in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This test measures the capacity of a compound to neutralize free radicals. This compound exhibited an IC50 value of 33 µM in this assay. thaiscience.info For comparison, the standard antioxidant butylated hydroxytoluene (BHT) showed an IC50 of 30 µM in the same study. thaiscience.info
Table 1: Antioxidant Activity of this compound
| Assay | IC50 (µM) | Reference Compound (BHT) IC50 (µM) | Source |
|---|---|---|---|
| DPPH Radical Scavenging | 33 | 30 | thaiscience.info |
While studies on related flavonoids often investigate inhibitory effects on enzymes like α-glucosidase and protein tyrosine phosphatase 1B (PTP1B) due to their relevance in metabolic diseases, specific experimental data regarding the IC50 values of this compound against these particular enzymes are not prominently available in the reviewed literature. utm.myresearchgate.net
Interaction with Cellular Signaling Pathways
Flavanones, the class of flavonoids to which this compound belongs, are recognized for their capacity to modulate various intracellular signaling pathways that are crucial for cell survival, proliferation, and inflammation. ontosight.ai While direct experimental studies detailing the specific interactions of this compound with these pathways are limited, the activities of the broader flavanone (B1672756) class provide a contextual framework.
Key signaling pathways frequently identified as targets for flavonoids include:
NF-κB (Nuclear Factor-kappa B) Pathway: This pathway is a central regulator of inflammation. ontosight.aiunmul.ac.id Flavonoids have been shown to inhibit the NF-κB signaling cascade, thereby reducing the production of pro-inflammatory cytokines. unmul.ac.idmuni.cz This modulation is a key mechanism behind the anti-inflammatory effects observed for many compounds in this class. unmul.ac.id
PI3K/Akt Pathway: This pathway is vital for regulating cell survival and proliferation. ontosight.ainih.gov Some flavonoids can influence this pathway, which is often dysregulated in cancer, contributing to their potential anti-cancer effects. ontosight.ai
MAPK (Mitogen-Activated Protein Kinase) Pathway: This cascade is involved in cellular responses to a variety of stimuli and controls processes like cell growth and differentiation. ontosight.ai The modulation of MAPK pathways is another mechanism through which flavonoids are thought to exert their biological effects. ontosight.ai
Given that this compound is a member of the flavanone family, it is plausible that its biological activities could be mediated through interactions with one or more of these fundamental cellular signaling networks. However, further research is required to specifically elucidate the pathways directly affected by this compound.
Molecular Docking and In Silico Modeling of Ligand-Target Interactions
In silico techniques, such as molecular docking, are powerful computational tools used to predict how a ligand (like this compound) might bind to a protein target, providing insights into potential mechanisms of action before extensive laboratory testing. researchgate.net
Molecular docking studies have been employed to screen libraries of natural compounds against various protein targets to identify potential inhibitors. In one such computational study screening phytocompounds against key proteins of the SARS-CoV-2 virus, this compound was identified as a potential inhibitor. The study targeted several proteins crucial to the virus's lifecycle, and this compound showed a high binding affinity for the 3C-like protease (3CLpro), also known as the main protease (Mpro). researchgate.net This enzyme is vital for processing viral polyproteins, making it an attractive target for antiviral drug development. researchgate.net
The strength of the interaction between a ligand and its target is quantified by the binding affinity or docking score, typically measured in kcal/mol. A more negative value indicates a more stable and favorable interaction. mdpi.com In the in silico study against SARS-CoV-2 targets, this compound demonstrated a strong binding affinity.
Table 2: Molecular Docking Results for this compound
| Putative Target | Binding Affinity (kcal/mol) | Source |
|---|---|---|
| SARS-CoV-2 3CLpro | -10.278 | researchgate.net |
The analysis of docked complexes involves examining the specific non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's binding pocket. abap.co.in These interactions determine the stability and specificity of the binding. abap.co.in While the specific amino acid residues interacting with this compound were not detailed in the available literature, studies on the closely related compound, tanariflavanone D, illustrate the type of analysis performed. For instance, a docking study of tanariflavanone D against the Plasmodium falciparum dihydrofolate reductase (PfDHFR) enzyme reported a binding energy of -9.44 kcal/mol and identified hydrogen bond interactions with amino acid residues Arg122, Ile164, Ser111, and Ala16, as well as additional stabilizing hydrophobic interactions. mdpi.com This type of detailed interaction analysis is crucial for understanding the structural basis of a compound's inhibitory potential and for guiding further drug development.
Structure Activity Relationship Sar Studies
Systematic Investigation of Structural Modifications and Their Impact on Bioactivity
While systematic synthetic modification of tanariflavanone C is not extensively documented, a wealth of information can be derived from the diverse array of naturally occurring analogs within the Macaranga genus. These related compounds represent a natural library of structural modifications, allowing for SAR analysis. The primary structural variations among these flavanones involve the hydroxylation pattern on the flavonoid core and the complexity, length, and position of the isoprenoid (prenyl or geranyl) side chains. nih.gov
The addition of a prenyl or geranyl group to a flavonoid backbone is a key modification that significantly influences bioactivity. nih.gov This process, known as prenylation, increases the lipophilicity of the molecule, which is hypothesized to enhance its affinity for and interaction with biological membranes and proteins. researchgate.netacs.org This can lead to a marked increase in activities such as cytotoxicity, antioxidant capacity, and anti-inflammatory effects compared to the non-prenylated parent compounds. acs.orgtandfonline.com For example, flavanones possessing a geranyl group at the C-6 position demonstrated significantly greater nitric oxide (NO) inhibitory activity than their non-geranylated counterparts. jst.go.jp The structural complexity of the side chain, including cyclization or oxidation, further modulates this activity, creating a wide spectrum of biological effects. researchgate.net
Comparative Analysis with Analogs and Derivatives from Macaranga Species
Macaranga tanarius, the plant from which this compound was first isolated, is a rich source of structurally related prenylated and geranylated flavanones. researchgate.netacademicjournals.org Comparing the biological activities of these analogs provides direct insight into the SAR of this chemical class.
Tanariflavanone D was co-isolated with this compound from the leaves of Macaranga tanarius. thaiscience.info Structurally, it is closely related to this compound. In comparative bioassays, both compounds exhibited distinct activity profiles. Tanariflavanone D showed weak cytotoxic activity against human oral epidermoid carcinoma (KB), human breast cancer (BC), and human small cell lung cancer (NCI-H187) cell lines. thaiscience.info In contrast, this compound displayed weak cytotoxicity only against the BC cell line. thaiscience.info
In antioxidant assays, both compounds demonstrated radical-scavenging properties. Tanariflavanone D was found to be a more potent radical scavenger than this compound, which in turn was more potent than the commercial antioxidant BHT (2,6-di(tert-butyl)-4-methylphenol). thaiscience.info
Table 1: Comparative Bioactivity of this compound and Tanariflavanone D
| Compound | Cytotoxicity (IC₅₀, µg/mL) thaiscience.info | DPPH Radical Scavenging (IC₅₀, µM) thaiscience.info |
|---|---|---|
| This compound | BC: 6.5 | 33 ± 1 |
| Tanariflavanone D | KB: 4.6, BC: 2.7, NCI-H187: 1.5 | 20 ± 1 |
The nymphaeols are another group of prenylated flavanones isolated from Macaranga species and the associated Okinawan propolis. nih.govnih.gov These compounds, including nymphaeol A, B, and C, share the same naringenin (B18129) or eriodictyol (B191197) flavonoid skeleton but differ in the placement and structure of their geranyl or prenyl groups. nih.govgoogle.com
SAR studies reveal significant differences in their biological activities. In a comparative study of five prenylated flavonoids from Okinawan propolis, nymphaeol A demonstrated the most potent anti-inflammatory activity in an albumin denaturation assay, with an IC₅₀ value of 0.26 µM. semanticscholar.org All tested nymphaeols showed strong α-glucosidase inhibitory activity, suggesting potential for anti-diabetic applications. semanticscholar.org In assays for anti-Alzheimer's potential, isonymphaeol-B and nymphaeol-A exhibited the highest acetylcholinesterase (AChE) inhibitory activity, with IC₅₀ values of 7.23 and 7.77 µM, respectively, which were comparable to the standard drug Donepezil. semanticscholar.orgpreprints.org
Table 2: Comparative Bioactivity of Nymphaeol Analogs
| Compound | Anti-inflammatory (Albumin Denaturation IC₅₀, µM) semanticscholar.org | α-Glucosidase Inhibition (IC₅₀, µM) semanticscholar.org | AChE Inhibition (IC₅₀, µM) semanticscholar.orgpreprints.org |
|---|---|---|---|
| Nymphaeol A | 0.26 | 4.01 | 7.77 |
| Nymphaeol B | 0.54 | 5.66 | 15.09 |
| Nymphaeol C | 0.37 | 4.77 | 15.70 |
| Isonymphaeol B | 0.42 | 3.77 | 7.23 |
A significant contribution to the SAR understanding of this compound class comes from the isolation and characterization of seven novel prenylated flavanones, macaflavanones A-G, from the leaves of Macaranga tanarius. acs.orgnih.govresearchgate.net These compounds were evaluated for their cytotoxic activity against two human cancer cell lines: oral epidermoid carcinoma (KB) and lung carcinoma (A549). acs.org
The results showed a range of activities, with macaflavanone G being the most potent compound against both cell lines, exhibiting no selectivity between them. nih.govacs.org The structural differences among the macaflavanones, which involve variations in the prenyl side chains attached to the flavanone (B1672756) core, directly correlate to these differences in cytotoxicity. researchgate.net
Table 3: Cytotoxicity of Macaflavanones A-G Against Human Cancer Cell Lines acs.org
| Compound | KB Cells (IC₅₀, µM) | A549 Cells (IC₅₀, µM) |
|---|---|---|
| Macaflavanone A | >100 | >100 |
| Macaflavanone B | >100 | >100 |
| Macaflavanone C | 42.5 ± 2.5 | 45.2 ± 1.5 |
| Macaflavanone D | >100 | >100 |
| Macaflavanone E | >100 | >100 |
| Macaflavanone F | 25.4 ± 1.7 | 28.5 ± 2.0 |
| Macaflavanone G | 12.3 ± 3.0 | 13.4 ± 2.1 |
Importance of Specific Functional Groups and Stereochemistry on Biological Efficacy
The analysis of this compound and its analogs underscores the critical importance of specific functional groups and stereochemistry in determining biological efficacy.
Functional Groups:
Prenyl/Geranyl Moiety: The presence of a lipophilic prenyl or geranyl side chain is arguably the most significant factor for the enhanced bioactivity of this class of compounds. acs.orgmdpi.com This substituent increases the molecule's ability to permeate cell membranes, thereby improving its interaction with intracellular targets. acs.org Studies consistently show that prenylated flavonoids have stronger cytotoxic, antimicrobial, and anti-inflammatory activities than their non-prenylated precursors. researchgate.nettandfonline.com
Position of Prenylation: The location of the isoprenoid chain on the flavonoid skeleton is crucial. Most bioactive geranylated flavonoids isolated from Paulownia and Macaranga species feature a C-6 substitution pattern on the A-ring. nih.govjst.go.jp This position appears optimal for certain activities, such as the potent anti-angiogenic effect of nymphaeol A and the NO inhibitory action of geranylated flavanones from Paulownia. jst.go.jpnih.gov
Hydroxyl Groups: The number and position of hydroxyl (-OH) groups on the flavonoid's A and B rings are well-known determinants of antioxidant activity. A catechol structure (3',4'-dihydroxy) on the B-ring, as seen in the eriodictyol backbone of some nymphaeols, is often linked to potent radical-scavenging capabilities. nih.gov
Stereochemistry: Stereochemistry plays a pivotal role in the biological action of flavanones. mdpi.com
C-2 Chiral Center: The C-2 position of the flavanone C-ring is a chiral center. The vast majority of naturally occurring flavanones, including those from Macaranga, possess the (S)-configuration at this position. nih.govresearchgate.net This specific spatial arrangement is often essential for effective binding to biological targets like enzymes and receptors.
Side Chain Stereochemistry: The stereochemistry within the isoprenoid side chain can also influence activity. For instance, studies on other natural products have shown that epimers—compounds differing in configuration at a single chiral center on a side chain—can exhibit significantly different levels of biological activity. taylorandfrancis.com The resolution of the absolute structure of tanariflavanone B highlights the importance of defining these stereochemical details to fully understand SAR. nih.govresearchgate.net
Future Research Directions and Translational Perspectives
Advanced Mechanistic Elucidation via Omics Technologies
While the antioxidant capacity of tanariflavanone C is established, its precise molecular mechanisms of action remain largely unexplored. The application of high-throughput "omics" technologies offers a powerful avenue to bridge this knowledge gap. Integrating various omics disciplines can provide a holistic view of how this compound interacts with biological systems.
Future research could employ:
Transcriptomics: Techniques like RNA-sequencing (RNA-seq) can reveal changes in gene expression in cells or tissues treated with this compound. This could identify specific signaling pathways modulated by the compound, offering clues to its broader biological effects beyond simple radical scavenging.
Proteomics: By analyzing the entire protein complement of a cell, proteomics can identify specific protein targets that bind to or are functionally altered by this compound. This approach is crucial for validating targets and understanding the downstream consequences of the compound's activity.
Metabolomics: This technology assesses changes in the metabolic profile of a biological system in response to this compound. It can uncover alterations in metabolic pathways, providing insights into the compound's systemic effects and its influence on cellular energy and biosynthesis.
The integration of these multi-omics datasets will be essential for constructing comprehensive network models of the compound's activity. nih.govresearchgate.net Such an approach has been successfully used to elucidate the mechanisms of other complex natural products, identifying multiple targets and deregulated pathways. nih.govnih.gov This systems-level understanding is a critical step in translating a natural product into a potential therapeutic agent.
Exploration of Novel Bioactivities
The structural complexity of this compound, featuring both geranyl and 2-hydroxy-3-methylbut-3-en-1-yl substitutions, suggests a potential for multiple biological activities beyond its known antioxidant function. nih.gov The genus Macaranga is a well-documented source of prenylated flavonoids that exhibit a wide array of pharmacological effects. ijpsjournal.comsemanticscholar.orgnih.gov For instance, extracts from Macaranga tanarius and its constituent compounds have demonstrated anti-inflammatory, antibacterial, and antidiabetic properties. ijpsjournal.commdpi.commdpi.com Furthermore, the closely related compound tanariflavanone D, also isolated from M. tanarius, has been reported to possess antineoplastic activity.
This precedent strongly supports the rationale for screening this compound against a diverse panel of biological targets. Future research should prioritize the systematic evaluation of its potential in areas such as:
Anti-inflammatory Activity: Investigating its ability to modulate key inflammatory pathways, such as those involving cytokines and enzymes like cyclooxygenase (COX).
Anticancer Properties: Screening against various cancer cell lines to determine cytotoxic or cytostatic effects and exploring its potential to inhibit tumor growth.
Antimicrobial Effects: Testing its efficacy against a range of pathogenic bacteria and fungi, particularly drug-resistant strains. mdpi.com
Neuroprotective Potential: Given that oxidative stress is implicated in neurodegenerative diseases, evaluating its ability to protect neurons from damage is a logical next step.
The presence of the lipophilic prenyl group in flavonoids is known to enhance their interaction with cell membranes and can improve bioavailability, potentially increasing their therapeutic efficacy compared to non-prenylated counterparts. mdpi.comnih.gov
| Bioactivity Class | Specific Examples and Findings | Supporting Reference |
|---|---|---|
| Antioxidant | Extracts from M. tanarius show strong free radical scavenging activity. | mdpi.commdpi.com |
| Anti-inflammatory | Prenylflavonoids from M. tanarius exhibit anti-inflammatory properties. | ijpsjournal.commdpi.com |
| Anticancer | Tanariflavanone D shows antineoplastic activity. Other prenylated flavonoids from Macaranga species are antiproliferative. | semanticscholar.org |
| Antimicrobial | M. tanarius fruit extract inhibits the growth of Gram-positive bacteria. | mdpi.com |
| Antidiabetic | Extracts from M. tanarius have shown potential to ameliorate diabetic nephropathy and stimulate glucose uptake. | ijpsjournal.commdpi.com |
Chemoinformatic and Computational Approaches for Drug Discovery
Computational tools are becoming indispensable in modern drug discovery for accelerating the identification of lead compounds and predicting their biological activities. mdpi.com For this compound, chemoinformatic and molecular modeling approaches can guide future experimental work and help unlock its therapeutic potential.
Key computational strategies could include:
Molecular Docking: Simulating the binding of this compound to the active sites of known protein targets associated with diseases like cancer, inflammation, or neurodegeneration. This can help prioritize which biological assays are most likely to yield positive results.
Quantitative Structure-Activity Relationship (QSAR): If a library of this compound analogs were synthesized, QSAR models could be developed to correlate specific structural features with biological activity. mdpi.com This can guide the design of new, more potent derivatives.
Machine Learning and AI: Advanced algorithms can be trained on datasets of known active compounds to predict the potential bioactivities of this compound. An AI-guided workflow has already proven effective in streamlining the discovery of prenylated flavonoids from plant extracts. mdpi.com
These in silico methods offer a time- and cost-effective strategy to generate hypotheses about the compound's mechanism of action and to design semi-synthetic derivatives with improved pharmacological profiles. rsc.org
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C30H36O7 | nih.gov |
| Molecular Weight | 508.6 g/mol | nih.gov |
| XLogP3 | 6.7 | nih.gov |
| Hydrogen Bond Donor Count | 6 | nih.gov |
| Hydrogen Bond Acceptor Count | 7 | nih.gov |
| Rotatable Bond Count | 9 | nih.gov |
Sustainable Sourcing and Production Considerations
The translation of a natural product into a viable pharmaceutical or nutraceutical product hinges on a reliable and sustainable supply chain. This compound is naturally sourced from Macaranga tanarius, a fast-growing pioneer tree that is widely distributed throughout Southeast Asia and Australia. prota4u.orghear.org The species is common in secondary forests and disturbed areas, suggesting that harvesting from wild or cultivated sources could be a sustainable option. prota4u.orgsown.com.au Research indicates that M. tanarius has potential as a biomass feedstock, with an estimated productivity of 19.2 tons per hectare when harvested bi-annually. researchgate.net
However, reliance on natural sources can be subject to geographical and seasonal variations in yield and purity. Therefore, alternative production strategies must be explored:
Total Synthesis: The chemical synthesis of complex flavonoids is a viable, albeit often challenging, route. The successful total synthesis of the related compound (±)-tanariflavanone B demonstrates that synthetic pathways for this class of molecules can be developed. rhhz.net A scalable synthetic route for this compound would ensure a consistent and high-purity supply, independent of plant harvesting. researchgate.netorganic-chemistry.org
Biotechnological Production: A promising long-term strategy is the use of microbial fermentation. researchgate.netnih.gov This involves engineering microorganisms like Escherichia coli or Saccharomyces cerevisiae with the biosynthetic genes from M. tanarius responsible for producing this compound. This approach, often referred to as synthetic biology, can offer a highly sustainable, scalable, and cost-effective production platform for high-value plant-derived molecules. nih.govresearchgate.net
Future research should focus on optimizing extraction and purification from the natural plant source while simultaneously developing viable synthetic and biotechnological production routes to ensure a stable supply for further research and potential commercialization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
